3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine
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Overview
Description
3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine is a heterocyclic compound that features both a pyridine ring and a piperidine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both pyridine and piperidine rings in its structure makes it a versatile building block for the development of new pharmaceuticals and other biologically active molecules.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Cellular Effects
Piperidine derivatives have been reported to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
It is known that piperidine derivatives can bind to specific receptors and exert their effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine typically involves the formation of the piperidine ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-bromomethylpyridine with piperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process, making it more suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, or other strong bases in organic solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
Scientific Research Applications
3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development targeting various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-2-ylmethyl)pyridine: Similar structure but lacks the phenyl group, which may affect its binding properties and biological activity.
3-(Piperidin-2-ylmethyl)phenylpyridine: Similar but with different substitution patterns on the pyridine ring, leading to variations in reactivity and applications.
Piperidine derivatives: A broad class of compounds with diverse biological activities and applications in drug discovery.
Uniqueness
3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The combination of the piperidine and pyridine rings in a single molecule provides a versatile scaffold for the development of new compounds with potential therapeutic and industrial applications.
Properties
IUPAC Name |
3-[2-(piperidin-2-ylmethyl)phenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-9-17(15-7-5-10-18-13-15)14(6-1)12-16-8-3-4-11-19-16/h1-2,5-7,9-10,13,16,19H,3-4,8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSNHAXEYGNUMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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